2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

Purity comparison Quality assurance Building block procurement

Streamline your medicinal chemistry workflow with this pre-assembled fluorinated pyrrolidine-acetic acid building block. It directly incorporates the critical gem-difluoro motif that lowers pyrrolidine basicity by ~3 pKa units, improving ADME profiles, alongside an N-acetic acid warhead for immediate amide/ester coupling. This dual functionality eliminates a costly and yield-reducing N-alkylation step required when using the parent amine (CAS 2090186-85-7), accelerating SAR exploration for DPP-4 inhibitors, CCR5 antagonists, and proline bioisostere replacement. Secure a single, high-purity procurement item instead of sourcing multiple intermediates.

Molecular Formula C8H13F2NO3
Molecular Weight 209.19 g/mol
CAS No. 2098117-50-9
Cat. No. B1478287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid
CAS2098117-50-9
Molecular FormulaC8H13F2NO3
Molecular Weight209.19 g/mol
Structural Identifiers
SMILESCOCC1CC(CN1CC(=O)O)(F)F
InChIInChI=1S/C8H13F2NO3/c1-14-4-6-2-8(9,10)5-11(6)3-7(12)13/h6H,2-5H2,1H3,(H,12,13)
InChIKeyXEZFOJLEPNKRKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic Acid: A Gem-Difluoro Pyrrolidine Acetic Acid Building Block for Medicinal Chemistry Procurement


2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid (CAS 2098117-50-9) is a fluorinated pyrrolidine-acetic acid conjugate with molecular formula C8H13F2NO3 and molecular weight 209.19 g/mol [1]. The compound features a 4,4-gem-difluoro substitution on the pyrrolidine ring, a 2-methoxymethyl substituent, and an N-linked acetic acid moiety. It is supplied as a research-grade synthetic intermediate with a declared purity of 98% by at least one major vendor . This compound belongs to the broader class of α-(pyrrolidin-1-yl)acetic acid derivatives, a scaffold validated in multiple drug discovery programs including CCR5 antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors.

Why Closely Related 4,4-Difluoropyrrolidine Building Blocks Cannot Replace 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic Acid in Synthesis


Generic substitution with the parent amine 4,4-difluoro-2-(methoxymethyl)pyrrolidine (CAS 2090186-85-7, purity 95% ) is not functionally equivalent because it lacks the N-acetic acid handle, necessitating an additional N-alkylation step with bromoacetic acid or analogous reagents—a transformation that introduces extra reaction time, purification burden, and yield loss. Substitution with the non-fluorinated analog 2-(methoxymethyl)-1-pyrrolidinylacetic acid (CAS 1353975-15-1, MW 173.21) forfeits the gem-difluoro group, which is known to reduce pyrrolidine basicity by approximately 3 pKa units and to alter conformational preferences in ways that impact target binding and metabolic stability [1]. Furthermore, industrial-scale DPP-4 inhibitor syntheses have identified the difluoropyrrolidine fragment as the most costly starting material, deployed late in the synthetic sequence to minimize economic impact [2]; using a pre-assembled building block that already incorporates both the gem-difluoro motif and the acetic acid warhead circumvents this cost bottleneck while preserving synthetic flexibility.

Quantitative Differentiation Evidence for 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic Acid Versus Closest Analogs


Purity Advantage: 98% (Leyan) Versus 95% for the Parent Amine Building Block (Sigma-Aldrich)

The target compound is commercially available at 98% purity , representing a 3-percentage-point improvement over the 95% purity specified for the parent amine 4,4-difluoro-2-(methoxymethyl)pyrrolidine (CAS 2090186-85-7) . For multi-step synthetic sequences, this purity differential reduces cumulative impurity carry-through and may eliminate the need for an intermediate chromatographic purification.

Purity comparison Quality assurance Building block procurement

Molecular Weight and Synthetic Handle: Direct Carboxylic Acid Versus Free Amine Requires Extra N-Alkylation Step

The target compound (C8H13F2NO3, MW 209.19 g/mol) bears a free carboxylic acid group directly on the pyrrolidine nitrogen [1]. In contrast, the parent amine building block 4,4-difluoro-2-(methoxymethyl)pyrrolidine (C6H11F2NO, MW 151.15 g/mol) terminates in a secondary amine . To achieve the same acetic acid functional handle from the parent amine, an additional N-alkylation step with a haloacetic acid derivative is required—typically adding one synthetic step with associated yield loss and purification overhead.

Synthetic efficiency Building block comparison Molecular weight

Gem-Difluoro Substitution: Differentiated Physicochemical Profile Versus Non-Fluorinated 2-(Methoxymethyl)pyrrolidine Acetic Acid Analog

The target compound incorporates a gem-difluoro group at the pyrrolidine 4-position, whereas the non-fluorinated analog 2-(methoxymethyl)-1-pyrrolidinylacetic acid (C8H15NO3, MW 173.21, predicted LogP 0.17 [1]) lacks fluorine substitution. A systematic study of mono- and difluorinated saturated N-heterocycles demonstrated that gem-difluorination at the 4-position of piperidine reduces basicity by ΔpKa ≈ 3.15 [2]; this class-level inference applies to 4,4-difluoropyrrolidine as well. The resulting pKa shift from approximately 10–11 (non-fluorinated pyrrolidine conjugate acid) to approximately 7–8 (4,4-difluoro analog) alters the protonation state at physiological pH and impacts membrane permeability and off-target binding profiles.

Fluorine chemistry pKa modulation LogP Metabolic stability

Validated Pharmacophore: α-(Pyrrolidin-1-yl)acetic Acid Scaffold Confirmed as CCR5 Antagonist Core with Demonstrated Antiviral Activity

The α-(pyrrolidin-1-yl)acetic acid motif—the core structural framework of this compound—has been validated as a pharmacophore for CCR5 receptor antagonism with anti-HIV-1 activity. Lynch et al. (2002) reported that several pyrrolidine zwitterionic acetic acid derivatives demonstrated enhanced antiviral activities and improved pharmacokinetic profiles over the parent pyrrolidine scaffold in a HeLa cell-based HIV-1 infectivity assay [1]. The target compound, with its 4,4-difluoro and 2-methoxymethyl substituents, extends this validated pharmacophore with substituents known to modulate conformational preference and metabolic stability. Although direct IC50 or Ki data for this specific compound are not available in the published literature, its structural relationship to the validated CCR5 antagonist series establishes it as a building block of interest for antiviral lead optimization.

CCR5 antagonist HIV antiviral Pharmacophore validation SAR

Difluoropyrrolidine as a Privileged Fragment in DPP-4 Inhibitor Synthesis: Cost-Driven Late-Stage Incorporation Supports Value of Pre-Assembled Building Blocks

Industrial process research on DPP-4 inhibitor synthesis has identified difluoropyrrolidine fragments as the most costly starting material, deployed late in the synthetic sequence specifically to minimize the economic impact on overall API cost [1]. This industrial precedent underscores that the gem-difluoropyrrolidine motif is a high-value fragment whose efficient incorporation is a key procurement consideration. The target compound, which provides both the gem-difluoro motif and a carboxylic acid coupling handle in a single pre-assembled unit, addresses this cost-pressure by eliminating the separate procurement and late-stage coupling of the costly difluoropyrrolidine fragment, thereby potentially simplifying process routes for DPP-4-targeted libraries.

DPP-4 inhibitor Process chemistry Cost of goods Difluoropyrrolidine

Recommended Research and Procurement Application Scenarios for 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic Acid


Synthesis of Fluorinated CCR5 Antagonist Libraries for Anti-HIV Drug Discovery

Programs pursuing CCR5 receptor antagonists can employ this building block as a direct entry point to the validated α-(pyrrolidin-1-yl)acetic acid pharmacophore [1]. The pre-installed gem-difluoro and methoxymethyl substituents provide conformational constraint and altered basicity without requiring post-coupling fluorination, enabling rapid parallel synthesis of amide or ester derivatives for SAR exploration in HeLa cell-based HIV-1 infectivity assays.

Late-Stage Diversification in DPP-4 Inhibitor Lead Optimization

For DPP-4 inhibitor programs where difluoropyrrolidine fragments have been identified as costly late-stage intermediates [2], this pre-assembled building block consolidates the fluorinated pyrrolidine core and the carboxylic acid coupling functionality into a single procurement item. This reduces the number of high-cost synthetic steps and simplifies vendor sourcing logistics during lead optimization.

Physicochemical Property Modulation via Gem-Difluoro Pyrrolidine Bioisostere Strategy

Medicinal chemistry teams seeking to reduce the basicity of pyrrolidine-containing lead compounds can incorporate this building block to leverage the ΔpKa ≈ −3 unit shift conferred by 4,4-gem-difluorination [3]. The reduced amine basicity (from pKa ~10–11 to ~7–8) alters the protonation state at physiological pH, potentially improving membrane permeability and reducing hERG or other off-target ion channel liabilities associated with highly basic amines. The methoxymethyl group provides an additional hydrogen bond acceptor for modulating target engagement.

Peptidomimetic Design Using Fluorinated Proline Bioisosteres

The 4,4-difluoropyrrolidine core serves as a proline bioisostere in peptide and peptidomimetic design. The acetic acid handle enables direct incorporation into peptide chains via standard amide coupling chemistry, while the gem-difluoro substitution influences the cis/trans amide bond equilibrium—a critical parameter in proline-rich peptide conformations [3]. This building block is therefore suitable for structure-activity relationship studies of fluorinated peptidomimetics targeting proteases, GPCRs, or protein-protein interactions.

Quote Request

Request a Quote for 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.